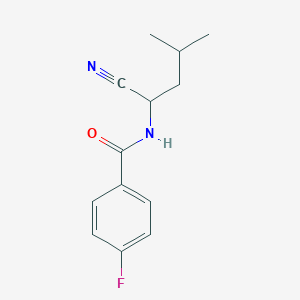![molecular formula C16H13NOS B2884633 4-[2-(Benzyloxy)phenyl]-1,3-thiazole CAS No. 383145-47-9](/img/structure/B2884633.png)
4-[2-(Benzyloxy)phenyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(Benzyloxy)phenyl]-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a benzyloxy group, which is an oxygen atom bonded to a benzene ring and a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a sulfur and nitrogen source to form the thiazole ring . The benzyloxy group can be introduced through a reaction with a benzyloxy halide .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring attached to a benzene ring via a benzyloxy group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . For example, it could potentially undergo electrophilic aromatic substitution reactions at the benzene ring, or nucleophilic substitution reactions at the benzyloxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, it would likely be a solid at room temperature, given the presence of the aromatic rings . Its solubility in various solvents would depend on the specific substituents present in the molecule.科学的研究の応用
Anti-Corrosion Applications
- Mild Steel Corrosion Inhibition : Thiazole derivatives, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid benzylidene-hydrazide, have shown potential in inhibiting corrosion of mild steel in acidic media. Their efficacy is attributed to the adsorption of these inhibitors on the steel surface, forming a protective layer. This application is significant in industries where steel is exposed to corrosive environments (Chaitra et al., 2016).
Photophysical and Electrochemical Properties
- Organic Photovoltaic Cells : Thiazole-based compounds, like 4,7-Bis{5-{4-{2-[4-(N,N-diphenylamino)phenyl]-1-nitrilethenyl}phenyl}-2-thienyl}-2,1,3-benzoxadiazole, exhibit properties that make them suitable for use in organic photovoltaic cells. Their broad absorption range covering the visible spectral region and efficient charge separation abilities are notable features (Zeng et al., 2012).
Fluorescence Sensing and Imaging
- Fluorescent Probes for pH and Metal Cations Sensing : Benzothiazole derivatives have been utilized in developing fluorescent probes sensitive to pH changes and selective in metal cations detection. Such applications are essential in biochemical and environmental monitoring (Tanaka et al., 2001).
Anti-Inflammatory and Antimicrobial Activities
- Antimicrobial Activity : Novel thiazoles bearing pyridyl and triazolyl scaffolds have been synthesized and tested for antimicrobial activity. These compounds demonstrated effectiveness against a range of bacteria and fungi, indicating potential in developing new antimicrobial agents (Tay et al., 2022).
- Anti-Inflammatory Agents : 4-Benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds, designed using an analogue-based drug design approach, showed promise in acting on multiple steps in the inflammatory cascade (Sharma et al., 2009).
Polymer Science and Material Engineering
- Non-Flammable Monobenzoxazines : Thiazole and benzothiazole-containing benzoxazine monomers exhibit excellent thermal properties and flame retardant capabilities. These characteristics are significant for developing advanced materials with improved safety profiles in various applications (Shan et al., 2018).
作用機序
Target of Action
Similar compounds have been shown to target proteins involved in bacterial cell division, such as ftsz . Additionally, some compounds with similar structures have shown inhibitory activity against COX1/2 enzymes .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function . For instance, some compounds can inhibit the function of enzymes like COX1/2, thereby reducing the production of certain inflammatory mediators .
Biochemical Pathways
If it indeed targets cox1/2 enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . This could result in anti-inflammatory effects.
Pharmacokinetics
A compound with a similar structure was found to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously.
Result of Action
If it acts similarly to related compounds, it could potentially inhibit bacterial cell division or reduce inflammation by inhibiting COX1/2 enzymes .
Safety and Hazards
The safety and hazards associated with “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on its specific physical and chemical properties. For example, if it were a solid, it could pose a dust explosion hazard. If it were biologically active, it could be toxic or harmful if ingested, inhaled, or in contact with skin .
将来の方向性
The future directions for research on “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of many thiazole derivatives .
特性
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-14(16)15-11-19-12-17-15/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHTBWIJQLEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

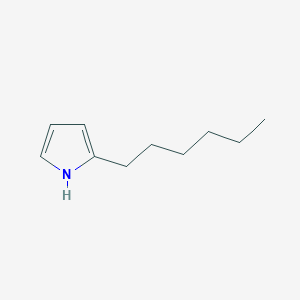

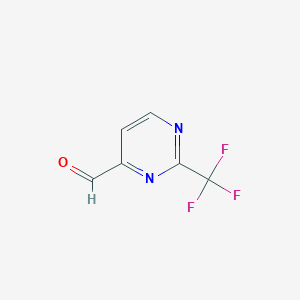

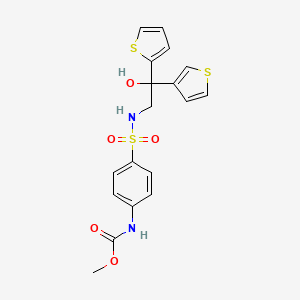
![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)
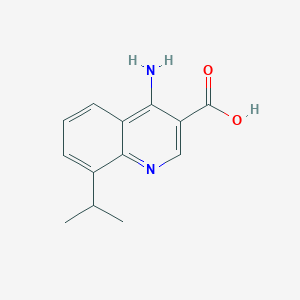
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)
![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)
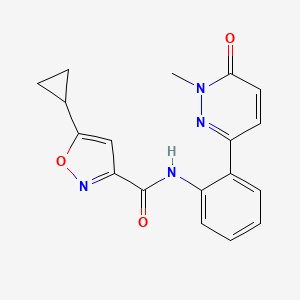
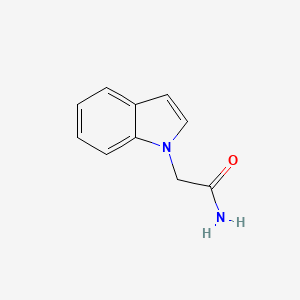
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2884565.png)

